molecular formula C17H20N2O4S2 B2507309 3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide CAS No. 946293-25-0

3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide

Cat. No.: B2507309
CAS No.: 946293-25-0
M. Wt: 380.48
InChI Key: KRQWZBFBISJLHR-UHFFFAOYSA-N
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Description

3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H20N2O4S2 and its molecular weight is 380.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pro-apoptotic Effects

The compound's derivatives have been synthesized and evaluated for their pro-apoptotic effects on cancer cells. These derivatives can significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, possibly mediated by activation of p38 and ERK phosphorylation in various cancer cell lines, including human hepatocellular, breast, and colon cancer cell lines (Cumaoğlu et al., 2015).

Anticancer Activity and QSAR Study

A series of derivatives have been synthesized and evaluated for their anticancer activity on HeLa, HCT-116, and MCF-7 human tumor cell lines. The study also includes a QSAR (quantitative structure-activity relationship) analysis to understand the relationships between structure and biological activity. These derivatives showed potent anticancer activity against the tested cell lines, with one compound displaying significant apoptotic potential through various assays, including phosphatidylserine translocation, cell cycle distribution, and caspase activation (Żołnowska et al., 2018).

Antimicrobial Evaluation

Derivatives of the compound have been synthesized with the aim of serving as antimicrobial agents. New compounds were tested for their activity against Gram-positive bacteria, showing high activity in some cases. This highlights the potential of these derivatives in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Carbonic Anhydrase Inhibitors

Novel series incorporating un/substituted ethyl quinoline-3-carboxylate moieties were synthesized and evaluated as inhibitors of human carbonic anhydrases I and II. These compounds inhibited both isoforms in varying degrees, indicating their potential as therapeutic agents targeting carbonic anhydrases (Al-Sanea et al., 2019).

Hybrid Quinoline-Sulfonamide Complexes with Antimicrobial Activity

Hybrid quinoline-sulfonamide complexes have been synthesized and tested for their antimicrobial activity, showing excellent antibacterial and antifungal activities against Staphylococcus aureus, Escherichia coli, and Candida albicans. These findings suggest these complexes as promising candidates for further studies on antimicrobial agents (Diaconu et al., 2020).

Future Directions

The future directions for research on “3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide” could include further exploration of its biological activities and potential therapeutic applications . Additionally, more studies could be conducted to understand its physical and chemical properties, safety profile, and mechanism of action.

Properties

IUPAC Name

3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-13-5-3-7-16(11-13)25(22,23)18-15-9-8-14-6-4-10-19(17(14)12-15)24(2,20)21/h3,5,7-9,11-12,18H,4,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQWZBFBISJLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.